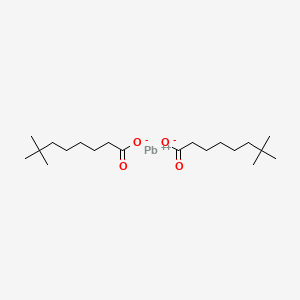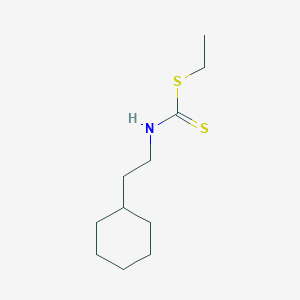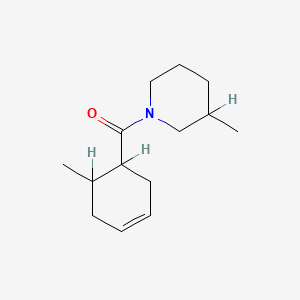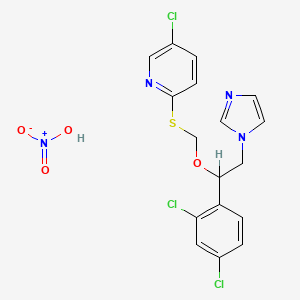
Lead(2+) neodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(2+) neodecanoate is an organometallic compound where lead is coordinated with neodecanoic acid. This compound is often used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. Neodecanoic acid, the precursor to this compound, is a highly branched carboxylic acid, which contributes to the compound’s stability and effectiveness in various applications .
准备方法
Synthetic Routes and Reaction Conditions: Lead(2+) neodecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neodecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene to facilitate the formation of the this compound complex. The reaction can be represented as follows: [ \text{PbO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Pb(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency .
化学反应分析
Types of Reactions: Lead(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: It can be reduced back to lead(0) or lead(II) compounds using reducing agents like hydrogen gas or hydrazine.
Substitution: The neodecanoate ligands can be substituted with other carboxylates or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or hydrazine under controlled temperatures.
Substitution: Carboxylic acids or other ligands in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead or lead(II) compounds.
Substitution: New lead carboxylates or lead complexes with different ligands
科学研究应用
Lead(2+) neodecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Industry: Employed as a heat stabilizer in polyvinyl chloride (PVC) production, and as a catalyst in the production of polyurethane systems
作用机制
The mechanism by which lead(2+) neodecanoate exerts its effects is primarily through its interaction with other molecules as a catalyst. The lead ion can coordinate with various substrates, facilitating reactions such as polymerization or oxidation. The neodecanoate ligands provide steric hindrance, enhancing the stability of the lead complex and preventing unwanted side reactions .
相似化合物的比较
Lead(II) acetate: Another lead carboxylate used in similar applications but with different solubility and reactivity.
Lead(II) oxide: Used in the synthesis of lead(2+) neodecanoate and other lead compounds.
Tin(II) neodecanoate: A similar compound used as a catalyst in polyurethane production.
Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in various industrial processes. Its branched neodecanoate ligands provide additional stability compared to other lead carboxylates, making it a preferred choice in applications requiring high-temperature stability .
属性
CAS 编号 |
71684-29-2 |
|---|---|
分子式 |
C20H38O4Pb |
分子量 |
550 g/mol |
IUPAC 名称 |
7,7-dimethyloctanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
HHMCJNWZCJJYPE-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)




![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)





